molecular formula C23H26N6O4S B2625512 N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide CAS No. 1116065-26-9

N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide

Cat. No. B2625512
CAS RN: 1116065-26-9
M. Wt: 482.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has focused on their synthesis, crystal structure, vibrational properties, and theoretical studies. These compounds' structures are confirmed through various spectroscopic methods and X-ray diffraction, providing insights into their conformational stability and intermolecular interactions within crystals. Such studies are fundamental for understanding the chemical and physical properties of these compounds, laying the groundwork for further applications in medicinal chemistry and materials science (Sun et al., 2021).

Potential Therapeutic Applications

Compounds within this chemical class have been investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Novel derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising cytotoxicity profiles. For example, certain derivatives have shown significant antioxidant activity, comparable to or exceeding that of known antioxidants such as ascorbic acid, and have exhibited selective cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020). Moreover, these compounds' antimicrobial properties have been evaluated, with some demonstrating good to moderate activity against a range of microorganisms, indicating their potential as leads for developing new antimicrobial agents (Özyanik et al., 2012).

Molecular Target Interactions

Further research has explored the interaction of similar compounds with molecular targets, such as human adenosine receptors, highlighting their potential as highly potent and selective ligands. These studies provide valuable insights into the molecular mechanisms underlying the biological activity of these compounds and their potential therapeutic applications (Okamura et al., 2002).

properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKMANMXVXVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide

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